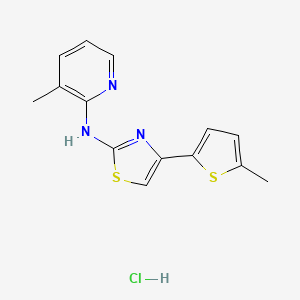

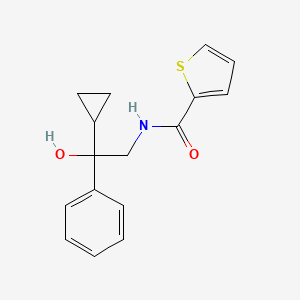

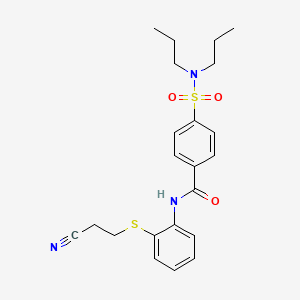

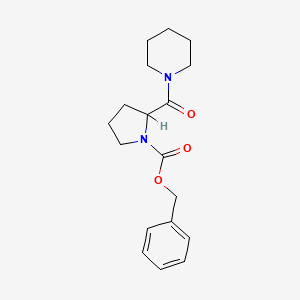

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Transformations under Camps Cyclization Conditions

Research by Mochalov et al. (2016) explored transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions. This study highlighted the high yields of 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones from these substrates, providing a pathway for synthesizing complex quinolinone derivatives from thiophene-2-carboxamide analogs (Mochalov, S. S., Fedotov, A. N., Trofimova, E., & Zefirov, N. S., 2016).

Larvicidal Properties of Cyclopropylcarboxamides

Taylor et al. (1998) synthesized and evaluated the larvicidal properties of cyclopropylcarboxamide derivatives against mosquito larvae (Aedes aegypti). This study included derivatives with N-(substituted)phenyl and N-(substituted)phenylethyl groups, synthesized from permethrin acid, showcasing the potential of such compounds in pest control (Taylor, W., Hall, T., & Vedres, D., 1998).

Dearomatising Rearrangements of Lithiated Thiophenecarboxamides

Clayden et al. (2004) reported on the dearomatising cyclisation of thiophene-3-carboxamides, leading to pyrrolinones and azepinones. This work demonstrates the utility of thiophene-2-carboxamide derivatives in synthesizing cyclic compounds with potential biological activities (Clayden, J., Turnbull, R., Helliwell, M., & Pinto, I., 2004).

Antimycobacterial Activity of N-Alkoxyphenylhydroxynaphthalenecarboxamides

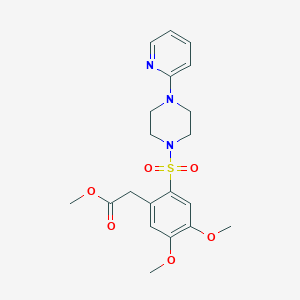

Goněc et al. (2016) prepared and tested N-(alkoxyphenyl)-hydroxynaphthalene-carboxamides for their antimycobacterial activity. This research underscores the importance of structural modifications in thiophene-2-carboxamide analogs for enhancing antimicrobial efficacy, with some compounds showing activity comparable or superior to rifampicin (Goněc, T., Pospíšilová, Š., Kauerová, T., Kos, J., Doháňošová, J., Oravec, M., Kollar, P., Coffey, A., Liptaj, T., Čížek, A., & Jampílek, J., 2016).

Synthesis and Anticancer Activity

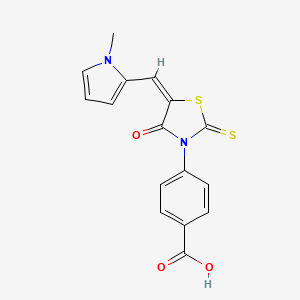

Gulipalli et al. (2019) focused on the synthesis and in vitro cytotoxic activity of thiophene-2-carboxamide derivatives. Their work highlights the potential of these compounds in cancer therapy, with certain derivatives showing significant inhibitory activity against various cancer cell lines (Gulipalli, K. C., Ravula, P., Bodige, S., Endoori, S., Cherukumalli, P. K. R., Chandra, J. N. S., & Seelam, N., 2019).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKFUAUQOSCQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2885515.png)

![N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide](/img/structure/B2885517.png)

![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2885530.png)

![benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate](/img/structure/B2885531.png)

![N-[2-[4-(1-Acetylazepan-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2885535.png)